

InChI and SMILES identifiers for (5-Bromo-3-methylpyridin-2-YL)methanol

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Compound of Interest

Compound Name: (5-Bromo-3-methylpyridin-2-
YL)methanol

Cat. No.: B1341950

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An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanol

This technical guide provides a detailed overview of the chemical identifiers, properties, and available synthetic methodologies related to **(5-Bromo-3-methylpyridin-2-YL)methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

(5-Bromo-3-methylpyridin-2-YL)methanol is a substituted pyridine derivative. The primary chemical identifiers and properties for this compound are summarized below.

Identifier Type	Value	Reference
CAS Number	245765-71-3	[1] [2]
Canonical SMILES	<chem>CC1=CC(Br)=CN=C1CO</chem>	[1]
InChI	InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3	[1]
Molecular Formula	C7H8BrNO	[1]

Note: Detailed experimental data such as melting point, boiling point, and spectral data for **(5-Bromo-3-methylpyridin-2-yl)methanol** are not readily available in the public domain.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **(5-Bromo-3-methylpyridin-2-yl)methanol** are not extensively documented in peer-reviewed literature. However, the synthesis of structurally related pyridine derivatives can provide valuable insights into potential synthetic routes. A relevant example is the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, which involves the acetylation of 5-bromo-2-methylpyridin-3-amine.^[3]

Experimental Protocol: Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide^[3]

This protocol describes the synthesis of an amide derivative from a related bromo-methylpyridine precursor.

Materials:

- 5-bromo-2-methylpyridine-3-amine
- Acetic anhydride
- Acetonitrile
- Sulfuric acid (96%)
- Deionized water

Procedure:

- Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is stirred in a reaction vessel.
- The reaction mixture is heated to 60 °C.
- A few drops of 96% sulfuric acid are added to the stirred solution.

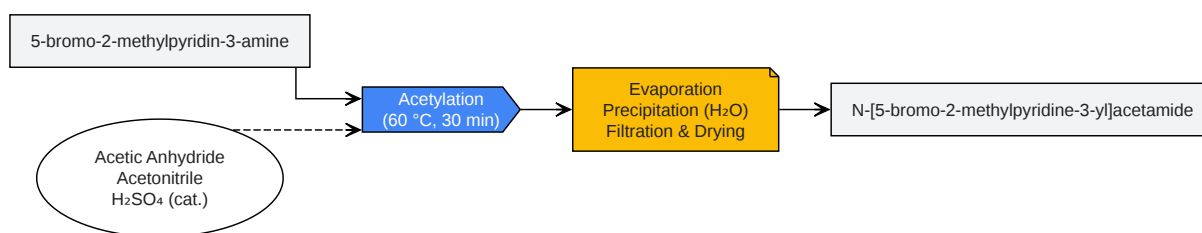
- Stirring is continued for an additional 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is evaporated to remove the solvent and then allowed to cool to room temperature.
- Water is added dropwise to the cooled residue to induce precipitation of the product.
- The mixture is stirred for approximately one hour at room temperature.
- The precipitate is collected by filtration.
- The impure solid is washed with deionized water and subsequently dried in an oven.

Results:

- Yield: 85%
- Melting Point: 256 °C

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine.



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Caption: Synthetic workflow for the acetylation of 5-bromo-2-methylpyridin-3-amine.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways for **(5-Bromo-3-methylpyridin-2-yl)methanol**. Research on the biological effects of this particular compound and its derivatives is an area open for future investigation. The synthesis of related compounds, such as the pyridine derivatives from Suzuki cross-coupling reactions, has been explored for potential anti-thrombolytic, biofilm inhibition, and haemolytic activities.[3] This suggests that the broader class of bromo-methyl-pyridines may have interesting biological properties worth exploring.

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References

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